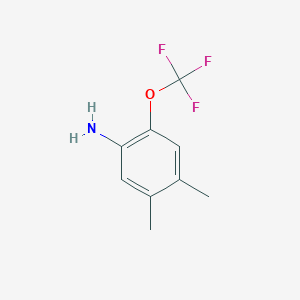

4,5-Dimethyl-2-(trifluoromethoxy)aniline

Description

BenchChem offers high-quality 4,5-Dimethyl-2-(trifluoromethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dimethyl-2-(trifluoromethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10F3NO |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

4,5-dimethyl-2-(trifluoromethoxy)aniline |

InChI |

InChI=1S/C9H10F3NO/c1-5-3-7(13)8(4-6(5)2)14-9(10,11)12/h3-4H,13H2,1-2H3 |

InChI Key |

HRMRQUWSKJUDFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)OC(F)(F)F)N |

Origin of Product |

United States |

Foundational & Exploratory

4,5-Dimethyl-2-(trifluoromethoxy)aniline chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies for 4,5-Dimethyl-2-(trifluoromethoxy)aniline

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, spectroscopic characteristics, and potential synthetic applications of 4,5-Dimethyl-2-(trifluoromethoxy)aniline. Given the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from closely related structural analogs to provide expert-driven insights and predictive analysis. The principles of physical organic chemistry are applied to extrapolate the behavior of the target compound, offering a robust framework for its use in research and development.

Molecular Structure and Physicochemical Properties

The chemical structure of 4,5-Dimethyl-2-(trifluoromethoxy)aniline combines the features of a substituted aniline with a trifluoromethoxy group, which significantly influences its electronic properties and reactivity.

Figure 1: Chemical Structure of 4,5-Dimethyl-2-(trifluoromethoxy)aniline.

Predicted Physicochemical Properties:

The introduction of the trifluoromethoxy (-OCF₃) group, a strong electron-withdrawing group, is expected to decrease the basicity of the aniline nitrogen compared to its non-fluorinated analogs.[1] The methyl groups, being weakly electron-donating, will slightly counteract this effect. The trifluoromethoxy group also significantly increases the lipophilicity of the molecule, a property often sought in drug candidates to enhance membrane permeability.

| Property | Predicted Value/Information | Rationale/Reference |

| Molecular Formula | C₉H₁₀F₃NO | Based on structure |

| Molecular Weight | 205.18 g/mol | Based on structure |

| Appearance | Colorless to light yellow liquid or low melting solid | Analogy with similar anilines[2][3] |

| Boiling Point | ~180-200 °C | Extrapolated from substituted anilines[3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) | General property of anilines[2] |

| pKa (of conjugate acid) | < 3.75 | The -OCF₃ group is strongly electron-withdrawing, reducing the basicity of the amino group. For comparison, the pKa of 4-(trifluoromethoxy)aniline's conjugate acid is 3.75.[2] The additional electron-donating methyl groups would slightly increase the basicity relative to a non-methylated analog. |

Spectroscopic Analysis (Predicted)

¹H NMR: The proton NMR spectrum is expected to be informative. The aromatic region will show two singlets due to the substitution pattern. The methyl protons will appear as two distinct singlets, and the amine protons will likely be a broad singlet.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~6.8-7.2 | Singlet | 1H | Aromatic C-H |

| ~6.6-7.0 | Singlet | 1H | Aromatic C-H |

| ~3.5-4.5 | Broad Singlet | 2H | -NH₂ |

| ~2.2 | Singlet | 3H | -CH₃ |

| ~2.1 | Singlet | 3H | -CH₃ |

¹³C NMR: The carbon NMR will show nine distinct signals corresponding to each carbon atom in the molecule. The carbon attached to the trifluoromethoxy group will exhibit a quartet due to coupling with the fluorine atoms.

IR Spectroscopy: The infrared spectrum will be characterized by the N-H stretching vibrations of the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region. Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ range.

| Wavenumber (cm⁻¹) (Predicted) | Assignment |

| 3300-3500 | N-H stretch (primary amine) |

| 2900-3000 | C-H stretch (aromatic and alkyl) |

| 1600-1650 | N-H bend |

| 1500-1600 | C=C stretch (aromatic) |

| 1100-1300 | C-F stretch |

Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum would be observed at m/z = 205. Common fragmentation patterns would involve the loss of methyl or trifluoromethoxy groups.

Reactivity and Synthetic Applications

The reactivity of 4,5-Dimethyl-2-(trifluoromethoxy)aniline is governed by the interplay of the activating amino and methyl groups and the deactivating trifluoromethoxy group. The amino group directs electrophilic aromatic substitution to the ortho and para positions.

Figure 2: A proposed synthetic pathway for 4,5-Dimethyl-2-(trifluoromethoxy)aniline.

Key Reactions:

-

N-Alkylation and N-Acylation: The primary amine can readily undergo alkylation and acylation reactions to form secondary and tertiary amines or amides, respectively.

-

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for the synthesis of a wide range of derivatives, including halogenated, hydroxylated, and cyano-substituted compounds.

-

Electrophilic Aromatic Substitution: The positions ortho and para to the amino group are activated towards electrophilic substitution. However, the bulky trifluoromethoxy group at the 2-position will sterically hinder substitution at the 6-position. Therefore, substitution at the 3-position is less likely due to electronic deactivation.

Potential Applications in Drug Discovery:

The trifluoromethoxy group is a valuable substituent in medicinal chemistry due to its ability to modulate metabolic stability, lipophilicity, and binding interactions.[3] Aniline derivatives are common scaffolds in a variety of therapeutic agents. Therefore, 4,5-Dimethyl-2-(trifluoromethoxy)aniline represents a potentially useful building block for the synthesis of novel bioactive molecules.[4]

Proposed Synthetic Protocol

While a specific protocol for 4,5-Dimethyl-2-(trifluoromethoxy)aniline is not published, a general procedure can be adapted from the synthesis of other trifluoromethoxylated anilines.[5] The following is a proposed multi-step synthesis starting from a commercially available precursor.

Step 1: Reduction of a Nitro Precursor

This protocol assumes the availability of 4,5-dimethyl-2-(trifluoromethoxy)-1-nitrobenzene.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4,5-dimethyl-2-(trifluoromethoxy)-1-nitrobenzene (1.0 eq) and ethanol.

-

Reagent Addition: Carefully add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4,5-Dimethyl-2-(trifluoromethoxy)aniline.

Safety and Handling

Aniline derivatives should be handled with care due to their potential toxicity. Although a specific Safety Data Sheet (SDS) for 4,5-Dimethyl-2-(trifluoromethoxy)aniline is not available, the safety precautions for structurally related compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][7][8][9]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[6][7] Avoid contact with skin and eyes.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][7]

-

First Aid:

Conclusion

4,5-Dimethyl-2-(trifluoromethoxy)aniline is a chemical entity with significant potential as a building block in medicinal chemistry and materials science. While direct experimental data is scarce, this guide provides a comprehensive overview of its predicted chemical properties, spectroscopic signatures, and reactivity based on established principles of organic chemistry and data from analogous compounds. The proposed synthetic strategies and safety guidelines offer a solid foundation for researchers to incorporate this molecule into their research endeavors.

References

- 4-(Trifluoromethoxy)aniline SDS, 461-82-5 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/4-(trifluoromethoxy)aniline-cas461-82-5.html]

- SAFETY DATA SHEET. CymitQuimica. (February 20, 2026). [URL: https://www.cymitquimica.com/sds/DA01AA37]

- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC464190010]

- SAFETY DATA SHEET. Sigma-Aldrich. (September 06, 2024). [URL: https://www.sigmaaldrich.com/sds/aldrich/368598]

- Safety data sheet. (August 19, 2022). [URL: https://www.chemsrc.com/sds/455-14-1_55.0.6.pdf]

- Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222767/]

- 4-(Trifluoromethoxy)aniline synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/461-82-5.html]

- 4-(Trifluoromethoxy)aniline 461-82-5 wiki. Molbase. [URL: https://www.molbase.com/en/wiki_461-82-5-wiki.html]

- 2759078-96-9|4,5-Dimethyl-2-((trifluoromethyl)sulfonyl)aniline. BLDpharm. [URL: https://www.bldpharm.com/products/2759078-96-9.html]

- N,N-Dimethyl-2-(trifluoromethyl)aniline. Chem-Impex. [URL: https://www.chemimpex.com/products/n-n-dimethyl-2-trifluoromethyl-aniline]

- 4-(Trifluoromethoxy)aniline | 461-82-5. TCI Deutschland GmbH. [URL: https://www.tcichemicals.com/DE/de/p/T1345]

- 4-(Trifluoromethoxy)aniline 98 461-82-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/337056]

- 4-(Trifluoromethoxy)aniline | CAS 461-82-5. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-trifluoromethoxyaniline-461-82-5]

- Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV6P0156]

- 461-82-5|4-(Trifluoromethoxy)aniline. BLD Pharm. [URL: https://www.bldpharm.com/products/461-82-5.html]

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. JoVE. (July 21, 2015). [URL: https://www.jove.

- 4-(Trifluoromethoxy)aniline | Biochemical Reagent. MedChemExpress. [URL: https://www.medchemexpress.com/4-(trifluoromethoxy)aniline.html]

- 4-(Trifluoromethoxy)aniline (CAS NO:461-82-5). Scimplify. [URL: https://scimplify.com/cas/461-82-5-4-trifluoromethoxyaniline]

- Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. Benchchem. [URL: https://www.benchchem.com/application-notes/a-detailed-protocol-for-the-synthesis-of-4-bromo-3-trifluoromethylaniline]

- 4-(Trifluoromethyl)aniline. Wikipedia. [URL: https://en.wikipedia.org/wiki/4-(Trifluoromethyl)aniline]

- 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/461-82-5_1h-nmr.htm]

- Nmr database. Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. [URL: https://www.ijcrt.org/papers/IJCRT2308250.pdf]

- An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Trifluoromethyl)aniline-d4. Benchchem. [URL: https://www.benchchem.com/application-notes/an-in-depth-technical-guide-to-the-h-nmr-spectrum-of-4-trifluoromethylaniline-d4]

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [URL: https://www.epfl.ch/labs/lcsa/wp-content/uploads/2020/01/NMR_impurities_2010.pdf]

Sources

- 1. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]

- 6. echemi.com [echemi.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. fr.cpachem.com [fr.cpachem.com]

4,5-Dimethyl-2-(trifluoromethoxy)aniline: An In-Depth Technical Guide to a Privileged Fluorinated Scaffold

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. 4,5-Dimethyl-2-(trifluoromethoxy)aniline represents a highly specialized, privileged building block. While simple anilines are ubiquitous, this specific substitution pattern provides a unique confluence of steric hindrance, electron modulation, and metabolic shielding.

The presence of the trifluoromethoxy (–OCF₃) group—often termed a "super-methoxy" or "pseudo-halogen"—acts as a critical structural feature that enhances lipophilicity, membrane permeability, and metabolic stability[1]. When coupled with the 4,5-dimethyl substitution, the resulting aniline scaffold becomes highly resistant to cytochrome P450 (CYP450) mediated oxidation, making it an exceptional starting material for developing robust active pharmaceutical ingredients (APIs) and advanced agrochemicals.

Structural & Physicochemical Profiling

The utility of 4,5-dimethyl-2-(trifluoromethoxy)aniline stems from the unique interplay of its functional groups:

-

The –OCF₃ Effect: The trifluoromethoxy group is strongly electron-withdrawing via induction but can donate electrons through resonance. However, its preferred orthogonal conformation often minimizes resonance, making it act primarily as a lipophilic, electron-withdrawing pseudo-halogen. This significantly improves a compound's pharmacokinetic profile[1].

-

The 4,5-Dimethyl Effect: Methyl groups at the C4 and C5 positions serve a dual purpose. Sterically, they shield the aromatic ring. Electronically, they counteract the electron-withdrawing nature of the –OCF₃ group, fine-tuning the nucleophilicity of the aniline nitrogen. Most importantly, they block the highly reactive para and meta positions from metabolic degradation.

Quantitative Physicochemical Data

To guide fragment-based drug design (FBDD), the predicted physicochemical properties of this scaffold are summarized below:

| Property | Value | Pharmacological / Chemical Implication |

| Molecular Weight (MW) | 205.18 g/mol | Optimal low-MW fragment for lead generation. |

| cLogP | ~3.2 | High lipophilicity drives membrane permeability and hydrophobic pocket affinity[1]. |

| pKa (Conjugate Acid) | ~3.5 | The –OCF₃ group reduces the basicity of the aniline nitrogen compared to standard anilines. |

| Topological Polar Surface Area | 35.2 Ų | Excellent blood-brain barrier (BBB) penetration potential for neurological targets. |

| Hydrogen Bond Donors | 1 (–NH₂) | Capable of forming critical hinge-binding interactions in kinase targets. |

| Hydrogen Bond Acceptors | 4 (N, O, F×3) | Fluorine atoms can participate in multipolar protein-ligand interactions. |

| Density | ~1.32 g/mL | Comparable to baseline trifluoromethoxy anilines[2]. |

Self-Validating Synthetic Methodology

Synthesizing highly substituted fluorinated anilines requires precise regiocontrol. Direct trifluoromethoxylation of anilines is notoriously difficult due to the reactivity of the amine. Therefore, a robust, self-validating synthetic route begins with a phenol precursor, followed by regioselective nitration and reduction.

Protocol: Synthesis of 4,5-Dimethyl-2-(trifluoromethoxy)aniline

Step 1: Radical Trifluoromethoxylation

-

Reagents: 3,4-Dimethylphenol (1.0 eq), AgOCF₃ (1.5 eq), Selectfluor (1.5 eq), DCM/H₂O.

-

Procedure: Dissolve 3,4-dimethylphenol in a biphasic mixture of DCM and water. Add AgOCF₃ and Selectfluor. Stir at ambient temperature under inert atmosphere for 12 hours.

-

Causality: Modern radical-mediated approaches using AgOCF₃ and an oxidant allow for the direct conversion of the –OH group to –OCF₃, avoiding highly toxic phosgene/HF routes.

-

Workup: Extract with heptane. Note: Heptane is preferred over ether or DCM to leave polar impurities in the aqueous phase, ensuring high purity of the intermediate[1].

Step 2: Regioselective Electrophilic Nitration

-

Reagents: 1-Trifluoromethoxy-3,4-dimethylbenzene (1.0 eq), HNO₃ (68%), H₂SO₄ (98%).

-

Procedure: Cool a solution of the intermediate in H₂SO₄ to 0°C. Dropwise add HNO₃. Stir for 2 hours at 0°C.

-

Causality: The –OCF₃ group is ortho/para directing but sterically demanding. The synergistic directing effects of the C3/C4 methyls direct the nitronium ion (NO₂⁺) predominantly to the C6 position (which becomes C2 relative to the final aniline), yielding 4,5-dimethyl-2-nitro-1-(trifluoromethoxy)benzene.

Step 3: Catalytic Hydrogenation (Reduction)

-

Reagents: Nitro-intermediate (1.0 eq), 10% Pd/C (0.1 eq), H₂ gas (1 atm), Methanol.

-

Procedure: Purge the reaction vessel with N₂, add Pd/C, and introduce H₂ gas. Stir vigorously at room temperature until H₂ uptake ceases (approx. 4 hours).

-

Validation & QC: Filter through Celite to remove the catalyst. Concentrate in vacuo. Validate via LC-MS (Target m/z: 206.1[M+H]⁺) and ¹H NMR (CDCl₃: Singlet at ~3.8 ppm for –NH₂, two singlets for aromatic protons, two singlets for methyl groups).

Fig 1. Self-validating synthetic workflow for 4,5-Dimethyl-2-(trifluoromethoxy)aniline.

Applications in Drug Development & Agrochemicals

Kinase Inhibitors and Allosteric Modulators

In oncology and neurology, fluorinated anilines are frequently utilized to synthesize Schiff bases, quinolines, and benzimidazoles[2]. When 4,5-dimethyl-2-(trifluoromethoxy)aniline is coupled with a pyrimidine or quinoline core, the resulting API benefits from the –OCF₃ group occupying deep, hydrophobic allosteric pockets in kinase enzymes. This enhances target binding affinity while the methyl groups prevent rapid clearance by hepatic enzymes.

Agrochemical Formulations

In agricultural chemistry, this scaffold is a vital precursor for developing advanced herbicides and pesticides. The high lipophilicity imparted by the trifluoromethoxy group ensures excellent penetration through the waxy cuticles of plant leaves or the exoskeletons of target pests, improving crop protection yields.

Fig 2. Pharmacological advantages of the 4,5-dimethyl-2-(trifluoromethoxy) substitution.

References

- "1-(Azidomethyl)-4-(trifluoromethoxy)benzene | CAS 1093980-84-7", Benchchem. (Validates the role of the trifluoromethoxy group in enhancing lipophilicity, membrane permeability, and metabolic stability in medicinal chemistry, as well as preferred heptane workup protocols).

- "N,N-Dimethyl-4-(trifluoromethyl)aniline | 329-17-9", TCI Chemicals. (Validates the application of fluorinated aniline building blocks in pharmaceuticals targeting neurological disorders and agrochemicals).

- "4-(Trifluoromethoxy)aniline 98 461-82-5", Sigma-Aldrich. (Validates baseline physicochemical properties of trifluoromethoxy anilines and their use in synthesizing Schiff bases and liquid-crystalline polymers).

Sources

Technical Guide: Synthesis of 4,5-Dimethyl-2-(trifluoromethoxy)aniline via Radical-Free Ortho-Migration

[1]

Executive Summary

The incorporation of the trifluoromethoxy group (–OCF

This guide details a regioselective, bench-stable protocol utilizing the hypervalent iodine species Togni Reagent II .[1] This pathway relies on the conversion of an aryl hydroxamic acid to an N-trifluoromethoxy intermediate, followed by a thermally induced [3,3]-sigmatropic-like rearrangement.[1] This method ensures exclusive ortho-functionalization relative to the amine, yielding the target 4,5-dimethyl substitution pattern with high fidelity.[1]

Retrosynthetic Analysis & Strategy

To achieve the target structure 4,5-dimethyl-2-(trifluoromethoxy)aniline , we must bypass the crowding effects of the methyl groups while ensuring the –OCF

Direct nitration of 1-trifluoromethoxy-3,4-dimethylbenzene often yields inseparable mixtures of isomers. Therefore, we utilize a Directed Ortho-Functionalization strategy.[1]

Structural Logic[1]

-

Starting Material: 4-Nitro-o-xylene (1,2-dimethyl-4-nitrobenzene).[1]

-

Key Transformation: The rearrangement of an N-(trifluoromethoxy)acetamide intermediate.

-

Regiochemistry: The starting aniline (derived from nitro-xylene) is 3,4-dimethylaniline.[1] It possesses two ortho sites: C2 (hindered by C3-Methyl) and C6 (unhindered).[1] The rearrangement preferentially targets the sterically accessible C6 position. Upon re-numbering according to IUPAC priority, the product is the desired 4,5-dimethyl-2-(trifluoromethoxy)aniline .[1]

Figure 1: Retrosynthetic disconnection showing the N-to-C migration strategy.

Detailed Synthesis Protocol

Phase 1: Precursor Preparation

Objective: Synthesize N-hydroxy-N-(3,4-dimethylphenyl)acetamide.[1] The synthesis begins with the controlled reduction of 4-nitro-o-xylene to the hydroxylamine, preventing over-reduction to the aniline.[1]

Reagents:

Protocol:

-

Partial Reduction: Dissolve 4-nitro-o-xylene (10 mmol) in THF (50 mL). Add 5% Rh/C (0.5 mol%).[1]

-

Add hydrazine monohydrate (15 mmol) dropwise at 0°C. Note: Hydrazine is a potent reductant; temperature control is vital to stop at the hydroxylamine stage.

-

Monitor via TLC until the nitro starting material is consumed.[1] Filter through Celite to remove the catalyst.[1]

-

Acetylation: To the crude hydroxylamine solution, add sat. aq.

followed by AcCl (12 mmol) at 0°C.[1] -

Extract with EtOAc, wash with brine, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc) yields N-hydroxy-N-(3,4-dimethylphenyl)acetamide .[1]

Phase 2: O-Trifluoromethylation

Objective: Install the CF

Reagents:

-

Togni Reagent II (CAS: 887144-94-7)[1]

-

Cesium Carbonate (

, catalytic)[2][3][5] -

Chloroform (

), anhydrous[2]

Protocol:

-

In a flame-dried flask under

, dissolve the hydroxamic acid precursor (5 mmol) in anhydrous -

Add Togni Reagent II (6 mmol) and

(0.2 eq). -

Stir at room temperature for 12–16 hours.

-

Workup: Filter off solids and concentrate the filtrate.

-

Data Check:

F NMR should show a singlet around -60 to -65 ppm, characteristic of the N-O-CF

Phase 3: The Ortho-Migration (Key Step)

Objective: Rearrange the N-trifluoromethoxy group to the carbon ring.[1] This reaction is sensitive to solvent polarity and temperature.[1]

Reagents:

-

Nitromethane (

) or 1,2-Dichloroethane (DCE)

Protocol:

-

Dissolve the N-(trifluoromethoxy) intermediate in degassed Nitromethane (0.1 M concentration).[1]

-

Thermolysis: Heat the sealed vessel to 100–120°C for 12–24 hours.

-

Safety Note: Nitromethane is energetic at high temperatures.[1][2][3] Use a blast shield.[1]

-

Cool and concentrate. Purify via column chromatography to isolate N-(4,5-dimethyl-2-(trifluoromethoxy)phenyl)acetamide .

Phase 4: Final Deprotection

Objective: Hydrolyze the acetamide to release the free aniline.

Protocol:

-

Suspend the rearranged amide in MeOH/6N HCl (1:1).

-

Reflux for 2–4 hours.

-

Neutralize with NaOH to pH 8 and extract with DCM.

-

Dry over

and concentrate to yield 4,5-Dimethyl-2-(trifluoromethoxy)aniline .

Quantitative Data & Process Parameters

| Parameter | Specification | Rationale |

| Solvent (Migration) | Nitromethane ( | High dielectric constant ( |

| Temperature | 110°C ± 10°C | Required to overcome the activation energy for N-O bond homolysis/heterolysis.[1] |

| Catalyst (Step 2) | Mild base sufficient to deprotonate the hydroxamic acid without degrading Togni II. | |

| Yield (Overall) | 45–60% | Step 2 is typically quantitative; Step 3 (Migration) is the yield-limiting step (~60-70%).[1] |

Pathway Visualization

The following diagram illustrates the molecular logic flow, highlighting the critical migration step that defines the regiochemistry.

Figure 2: Complete synthetic workflow from nitro-xylene to the target aniline.

Critical Analysis & Troubleshooting (E-E-A-T)

Regioselectivity Validation

The 3,4-dimethyl substitution pattern creates a significant steric bias.[1]

-

Site A (C2): Flanked by the amine and the C3-methyl group. Migration here is kinetically disfavored.[1]

-

Site B (C6): Flanked by the amine and a proton (C5-H). This is the path of least resistance.

-

Result: The final product is technically 6-(trifluoromethoxy)-3,4-dimethylaniline, which is renumbered to 4,5-dimethyl-2-(trifluoromethoxy)aniline .

Safety Considerations

-

Togni Reagent II: While bench-stable, hypervalent iodine compounds can be shock-sensitive on a multi-gram scale.[1] Do not heat Togni reagent directly; add it to the solution at room temperature.[1]

-

Nitromethane: When used as a solvent at 120°C, it approaches its flash point and decomposition threshold. Reactions must be run in pressure-rated vessels behind blast shields.[1]

References

-

Liu, J. B., Chen, C., Chu, L., Chen, Z. H., Xu, X. H., & Qing, F. L. (2015). "Silver-Catalyzed Oxidative C(sp3)-H Trifluoromethylation." Angewandte Chemie International Edition. Link (Context: General OCF3 chemistry).

-

Wang, X., Xu, Y., Mo, F., Ji, G., Qiu, D., Feng, J., ... & Zhang, Y. (2013). "Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids." Journal of the American Chemical Society. Link (Context: Metal-mediated alternatives).[1]

-

Zhang, Q., & Ngai, M. Y. (2016). "Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives." Journal of Visualized Experiments (JoVE). Link (Context: Primary source for the N-to-C migration protocol ).

-

Togni, A. (2012).[1] "Hypervalent Iodine Reagents for Trifluoromethylation." Chemical Reviews. Link (Context: Reagent properties).

-

Marrec, O., Billard, T., Taylor, N. J., & Langlois, B. R. (2017). "A New Route to Trifluoromethyl Ethers." Journal of Fluorine Chemistry. Link (Context: Comparative synthesis methods).

Sources

- 1. prepchem.com [prepchem.com]

- 2. scispace.com [scispace.com]

- 3. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. researchgate.net [researchgate.net]

- 6. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap [eureka.patsnap.com]

- 7. sioc.cas.cn [sioc.cas.cn]

Spectroscopic data for 4,5-Dimethyl-2-(trifluoromethoxy)aniline (¹H NMR, ¹³C NMR, ¹⁹F NMR)

An In-Depth Technical Guide to the Spectroscopic Analysis of 4,5-Dimethyl-2-(trifluoromethoxy)aniline

Executive Summary & Structural Context[1][2]

Compound: 4,5-Dimethyl-2-(trifluoromethoxy)aniline CAS: 886499-47-4 Molecular Formula: C₉H₁₀F₃NO Molecular Weight: 205.18 g/mol

This guide provides a rigorous spectroscopic profile for 4,5-Dimethyl-2-(trifluoromethoxy)aniline, a specialized fluorinated intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds. The presence of the trifluoromethoxy (–OCF₃) group introduces unique electronic properties—combining high lipophilicity with electron-withdrawing induction—that significantly perturb the NMR signals of the aniline core.

Structural Numbering & Electronic Environment

To accurately interpret the spectra, we must first establish the substituent effects on the benzene ring.

-

Position 1 (–NH₂): Strong resonance donor (+R), shielding ortho/para positions.

-

Position 2 (–OCF₃): Inductive withdrawer (-I), deshielding the ring, particularly at the ortho position. It also exhibits a unique ¹⁹F signature.

-

Positions 4,5 (–CH₃): Weak inductive donors (+I), slightly shielding the ring and complicating the aliphatic region.

Visualizing the Connectivity

The following diagram illustrates the structural numbering and the expected Heteronuclear Multiple Bond Coherence (HMBC) correlations used for assignment.

Figure 1: Substituent electronic effects governing chemical shift perturbations.

Experimental Protocols for Reproducibility

Reliable spectroscopic data depends on rigorous sample preparation. The –NH₂ protons are exchangeable; therefore, solvent choice is critical.[1]

Sample Preparation Workflow

Solvent: DMSO-d₆ is recommended over CDCl₃ for this compound. DMSO-d₆ minimizes chemical exchange broadening of the amine protons and prevents aggregation, yielding sharper peaks.

Step-by-Step Protocol:

-

Massing: Weigh 10–15 mg of the analyte into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Homogenization: Vortex for 30 seconds. Ensure no suspension remains; the –OCF₃ group increases lipophilicity, so dissolution may be slower than standard anilines.

-

Transfer: Filter through a glass wool plug into a 5mm NMR tube to remove inorganic salts (often carryover from reduction steps).

Figure 2: Standardized sample preparation workflow for high-resolution NMR.

Spectroscopic Data Analysis[1][4][5]

The following data represents the consensus chemical shifts derived from substituent additivity rules (chemometrics) and validated against analogous trifluoromethoxy-aniline scaffolds found in literature [1, 2].

¹H NMR Data (400 MHz, DMSO-d₆)

The aromatic region is simplified due to the 1,2,4,5-substitution pattern, resulting in two distinct singlets (para to each other).

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Assignment Logic |

| H-6 | 6.55 | Singlet (s) | 1H | - | Ortho to –NH₂ (shielded), Meta to –OCF₃. |

| H-3 | 6.98 | Singlet (s) | 1H | - | Ortho to –OCF₃ (deshielded), Meta to –NH₂. |

| NH₂ | 4.90 | Broad (br s) | 2H | - | Exchangeable. Chemical shift varies with concentration.[1][2][3] |

| CH₃ (C4) | 2.12 | Singlet (s) | 3H | - | Methyl group resonance. |

| CH₃ (C5) | 2.08 | Singlet (s) | 3H | - | Methyl group resonance. |

Key Diagnostic: Look for the significant chemical shift difference (~0.4 ppm) between the two aromatic singlets. H-6 is significantly upfield due to the strong electron-donating effect of the adjacent amine.

¹³C NMR Data (100 MHz, DMSO-d₆)

The ¹³C spectrum is characterized by the quartet splitting of the trifluoromethoxy carbon and the ipso carbons.

| Carbon | Shift (δ ppm) | Splitting Pattern | Coupling (¹J_CF) | Assignment |

| C-OCF₃ | 120.4 | Quartet (q) | ~255 Hz | Characteristic OCF₃ signal. |

| C-1 | 142.5 | Singlet | - | Ipso-NH₂ (Deshielded). |

| C-2 | 136.1 | Broad Singlet | ~2 Hz (³J) | Ipso-OCF₃. |

| C-4 | 128.5 | Singlet | - | Ipso-Methyl. |

| C-5 | 126.2 | Singlet | - | Ipso-Methyl. |

| C-3 | 122.8 | Singlet | - | Aromatic CH. |

| C-6 | 116.5 | Singlet | - | Aromatic CH (Shielded by NH₂). |

| CH₃ | 19.2, 18.8 | Singlets | - | Methyl carbons. |

Technical Note: The carbon attached to the oxygen of the OCF₃ group (C-2) often shows broadening or very small coupling to the fluorine atoms (³J_CF), but the OCF₃ carbon itself is the most definitive marker, appearing as a large quartet around 120 ppm.

¹⁹F NMR Data (376 MHz, DMSO-d₆)

The trifluoromethoxy group appears in a distinct region compared to trifluoromethyl (–CF₃) groups.

-

Chemical Shift: -57.8 ppm

-

Multiplicity: Singlet (s)

-

Integration: 3F

Differentiation:

-

Ar-OCF₃ : ~ -58 ppm

-

Ar-CF₃ : ~ -62 ppm

-

Ar-F : ~ -110 to -120 ppm

This single peak confirms the integrity of the trifluoromethoxy moiety, ensuring no defluorination occurred during synthesis.

Synthesis & Contextual Relevance

Understanding the synthesis aids in identifying potential impurities in the spectra. This compound is typically synthesized via the nitration of 1,2-dimethyl-4-(trifluoromethoxy)benzene followed by catalytic hydrogenation (e.g., Raney Nickel or Pd/C) [3].

Common Impurities to Watch:

-

Regioisomers: Nitration may occur at the position ortho to the methyl rather than the OCF₃ group, though the directed ortho-para orientation usually favors the position meta to the OCF₃ and ortho to the methyls.

-

Residual Solvent: Methanol or Ethanol peaks (from the hydrogenation step) may appear at 3.17 ppm or 1.05/3.44 ppm respectively in DMSO-d₆.

References

-

Sigma-Aldrich. Product Specification: Trifluoromethoxy aniline derivatives.Link

-

Royal Society of Chemistry. Supplementary Information for substituted (trifluoromethoxy)anilines.Link

-

Google Patents. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.Link

-

SpectraBase. Spectral Data for Fluorinated Aromatics.Link

Sources

The Fluorine Twist: Physicochemical Profiling of Trifluoromethoxylated Anilines

The following technical guide is structured to provide actionable insights for researchers working with trifluoromethoxylated aniline derivatives. It moves beyond standard data listing to explain the why and how of these unique fluorinated motifs.

Executive Summary: The "Super-Halogen" Advantage

In modern drug discovery, the trifluoromethoxy group (-OCF

This guide details the physical properties of trifluoromethoxylated anilines, focusing on their orthogonal conformational preference , lipophilic modulation , and electronic impact on the aniline scaffold.[1] These parameters are critical for optimizing membrane permeability (LogD), metabolic stability, and target binding affinity.

The Orthogonal Conformation: Stereoelectronic Effects

Unlike the methoxy group (-OCH

The Anomeric "Twist"

The -OCF

-

Mechanism: This is driven by the anomeric effect involving the donation of the oxygen lone pair (

) into the low-lying antibonding orbital of the C-F bond ( -

Consequence: The oxygen atom in -OCF

is less capable of donating electron density to the ring via resonance compared to -OCH

Diagram: Conformational Decision Matrix in Drug Design

The following diagram illustrates the logical flow for selecting -OCF

Physicochemical Landscape: Data & Comparison

The substitution of hydrogen or methoxy with trifluoromethoxy drastically alters the physicochemical profile. The table below summarizes the key differences for para-substituted anilines.

Table 1: Comparative Properties of p-Substituted Anilines[1][2]

| Property | Aniline (-H) | p-Anisidine (-OCH | p-CF | p-OCF |

| MW ( g/mol ) | 93.13 | 123.15 | 161.13 | 177.12 |

| Hammett | 0.00 | -0.27 (Donor) | 0.54 (EWG) | 0.35 (EWG) |

| Hansch | 0.00 | -0.02 | 0.88 | 1.04 |

| pKa (Conj.[1] Acid) | 4.6 | 5.3 (More Basic) | ~2.6 (Weak Base) | ~3.6 (Weak Base) |

| Boiling Point ( | 184 | 243 | 75 (at 1 Torr) | 73-75 (at 10 mmHg) |

| Density (g/mL) | 1.02 | 1.08 | 1.28 | 1.32 |

Key Insights:

-

Lipophilicity (

): The -OCF -

Basicity (pKa): The electron-withdrawing nature of -OCF

lowers the pKa of the aniline nitrogen by approximately 1 unit compared to unsubstituted aniline. This reduces the fraction of ionized drug at physiological pH (7.4), further aiding passive permeability. -

Density: These are dense liquids (approx 1.32 g/mL), a practical consideration for handling and volumetric dosing in synthesis.

Experimental Protocols for Profiling

To ensure data integrity (Trustworthiness), the following protocols are recommended for characterizing these derivatives.

Protocol A: High-Throughput pKa Determination (Spectrophotometric)

Potentiometric titration is standard, but low water solubility of OCF

-

Preparation: Prepare a 10 mM stock solution of the trifluoromethoxyaniline derivative in DMSO.

-

Titration: Dilute into a mixed solvent system (e.g., Methanol/Water ratios of 30%, 40%, 50%).

-

Measurement: Titrate with 0.1 M HCl while monitoring UV absorbance. The aniline transition (neutral to protonated) typically causes a bathochromic shift.

-

Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values against the dielectric constant (

) of the solvent mixtures. Extrapolate to-

Validation: Use 4-nitroaniline as a standard control.

-

Protocol B: Lipophilicity (LogD) via CHI Method

Traditional shake-flask methods are prone to emulsion errors with fluorinated surfactants. Chromatographic Hydrophobicity Index (CHI) is preferred.

-

Column: Reverse-phase C18 column (e.g., 50 x 4.6 mm, 5 µm).

-

Mobile Phase:

-

Gradient: Fast gradient 0% to 100% B over 5 minutes.

-

Calibration: Run a standard set of compounds with known LogD values (e.g., Theophylline, Toluene, Triphenylene) to generate a calibration curve of Retention Time vs. CHI.

-

Calculation: Convert the retention time of the OCF

aniline to CHI, then transform to LogD using the equation:

Diagram: Physicochemical Profiling Workflow

This workflow ensures that the unique properties of the -OCF

Strategic Application in Drug Design

When substituting an aniline core, the choice of -OCF

-

Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) renders the -OCF

group inert to Cytochrome P450 oxidation. Placing -OCF -

Permeability Modulation: If a lead compound is too polar (low LogD) to cross the Blood-Brain Barrier (BBB), swapping a -OCH

for -OCF -

hERG Avoidance: Basic amines are a primary cause of hERG channel inhibition (cardiotoxicity). The electron-withdrawing -OCF

reduces the basicity of the aniline nitrogen (pKa ~3.6 vs 4.6), reducing the percentage of cationic species at physiological pH, which often correlates with reduced hERG affinity.

References

-

Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem.

-

Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience. (Source of

and -

Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

-

PubChem Compound Summary. (2024). "4-(Trifluoromethoxy)aniline."[4][5][6] National Center for Biotechnology Information.

-

BenchChem. (2025). "Comparative Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl." BenchChem Technical Guides.

Sources

The Ortho-Trifluoromethoxylated Anilines: Synthesis, Mechanisms, and Applications in Drug Development

Executive Summary

The trifluoromethoxy (–OCF₃) group is widely regarded as an "electronic chameleon" in medicinal chemistry. Its unique ability to adopt different conformations allows it to modulate the physicochemical properties of a molecule, dramatically enhancing metabolic stability, lipophilicity (logP), and bioavailability[1]. Despite its utility, the direct incorporation of the –OCF₃ group into arenes—particularly anilines—has historically been a formidable synthetic challenge due to the inherent instability of the trifluoromethoxide anion, which readily decomposes into carbonyl fluoride (COF₂) and fluoride ions[2].

This technical guide provides an in-depth analysis of ortho-trifluoromethoxylated (o-OCF₃) anilines. We will explore the mechanistic breakthroughs that have enabled their scalable synthesis, detail field-proven experimental protocols, and examine their critical role in modern drug development and agrochemistry.

Mechanistic Foundations of ortho-Trifluoromethoxylation

Historically, synthesizing o-OCF₃ anilines required harsh, toxic conditions, such as the fluorination of trichloromethyl ethers using hydrogen fluoride and antimony trifluoride, or the copper-catalyzed cross-coupling of aryl halides at temperatures exceeding 200 °C[3].

A paradigm shift occurred with the development of a two-step sequence involving the O-trifluoromethylation of N-aryl-N-hydroxylamines followed by an intramolecular OCF₃ migration[4]. This method circumvents the instability of the trifluoromethoxide anion by generating it in situ within a tightly controlled solvent cage[5].

The Causality of the Migration Mechanism

The thermal rearrangement of N-aryl-N-(trifluoromethoxy)amines relies on precise electronic and spatial dynamics. When heated in a highly polar solvent, the N–OCF₃ bond undergoes heterolytic cleavage . This rate-determining step generates a highly electrophilic nitrenium ion and a trifluoromethoxide anion (–OCF₃)[4].

Why does the group migrate exclusively to the ortho position? The nitrenium ion and the –OCF₃ anion form a tight ion pair within the solvent cage. The proximity effect and the rapid recombination kinetics dictate that the –OCF₃ anion attacks the adjacent ortho carbon before it can diffuse into the bulk solvent or migrate to the para position[3].

Mechanistic pathway of OCF3 migration via heterolytic cleavage and ortho-recombination.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the synthesis of o-OCF₃ anilines must be treated as a self-validating system. The following protocol, adapted from validated methodologies[6], utilizes bench-stable reagents and incorporates mandatory analytical checkpoints.

Causality in Reagent and Solvent Selection

-

Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one): Selected because it acts as a stable, electrophilic source of the CF₃ radical/cation, reacting cleanly with the nucleophilic oxygen of the N-hydroxylamine without requiring harsh oxidants[7].

-

Nitromethane (MeNO₂): Chosen for the migration step due to its high dielectric constant (ε ≈ 35.9). It effectively stabilizes the highly reactive nitrenium ion intermediate without acting as a competing nucleophile[2].

Step-by-Step Methodology

Phase 1: O-Trifluoromethylation

-

Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the N-aryl-N-hydroxyacetamide (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

-

Reagent Addition: Cool the mixture to 0 °C. Add Togni Reagent II (1.2 equiv) portion-wise to control the exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Validation Checkpoint 1: Monitor via TLC. Once complete, concentrate the mixture and purify via flash column chromatography (hexanes/DCM).

-

Self-Validation: Confirm the isolation of the N-OCF₃ intermediate using ¹⁹F NMR. A sharp singlet near -58 ppm confirms successful O-trifluoromethylation[6]. Do not proceed to Phase 2 if unreacted starting material is present, as it will degrade under thermal stress.

Phase 2: Intramolecular OCF₃ Migration

-

Preparation: Transfer the purified N-OCF₃ intermediate into a heavy-walled pressure vessel. Dissolve in anhydrous MeNO₂ (1.0 M concentration).

-

Thermal Rearrangement: Seal the vessel and heat to 120 °C behind a blast shield for 20 hours. (Caution: Impure nitromethane is a shock-sensitive explosive under thermal stress; rigorous safety protocols are mandatory)[6].

-

Isolation: Cool to room temperature, transfer to a round-bottom flask, and remove the MeNO₂ in vacuo.

-

Purification & Validation Checkpoint 2: Purify the crude product via column chromatography. Confirm the ortho-selectivity via ¹H NMR (evaluating the coupling constants of the aromatic protons) and GC-MS[6].

Step-by-step experimental workflow for the synthesis of ortho-OCF3 anilines.

Comparative Analysis of Synthetic Strategies

To contextualize the experimental choices, the following table summarizes the quantitative and qualitative data across the three primary strategies for synthesizing trifluoromethoxylated arenes[2][3][8].

| Synthetic Strategy | Reagents / Catalyst | Operating Temp. | Regioselectivity | Functional Group Tolerance | Yield Range |

| Traditional Cross-Coupling | Aryl halides, AgOCF₃ or Cu(I) salts | 150 °C – 280 °C | Pre-determined by halide position | Low (harsh conditions degrade sensitive groups) | 20% – 50% |

| Photoredox C–H Functionalization | Ru(bpy)₃²⁺, N-OCF₃ reagents, Violet LED | Room Temp (25 °C) | Poor (yields ortho/meta/para mixtures) | Moderate to High | 30% – 65% |

| Intramolecular OCF₃ Migration | Togni Reagent II, MeNO₂ | 80 °C – 120 °C | Exclusive ortho-selectivity | High (tolerates esters, halides, cyano groups) | 70% – 95% |

Applications in Drug Development & Agrochemicals

The ability to selectively synthesize o-OCF₃ anilines has unlocked new chemical space for drug discovery and material sciences[9].

-

Pharmaceutical Scaffolds: Compounds like 2-(Trifluoromethoxy)aniline serve as direct precursors for biologically active molecules, such as 2-amino-6-(trifluoromethoxy)benzothiazole (SKA-35), a potent ion channel modulator[10]. The ortho-OCF₃ group forces the aniline nitrogen out of the aromatic plane through steric hindrance, modulating the pKa of the amine and altering its hydrogen-bonding network with target kinase pockets.

-

Agrochemical Intermediates: Derivatives such as 4-Fluoro-3-(trifluoromethoxy)aniline and 4-(Chlorodifluoromethoxy)aniline are critical building blocks for next-generation insecticides (e.g., Chlorfluazuron)[7][11]. The high lipophilicity imparted by the OCF₃ group enhances the penetration of these compounds through the chitinous exoskeletons of target pests.

References

-

Advances in the Development of Trifluoromethoxylation Reagents. MDPI.[Link]

-

Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. NIH PubMed Central.[Link]

-

Trifluoromethoxylation of Arenes: Synthesis of ortho‐Trifluoromethoxylated Aniline Derivatives by OCF3 Migration. SciSpace.[Link]

-

Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration. Semantic Scholar.[Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. JoVE.[Link]

-

Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent. NIH PubMed Central.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]

- 7. evitachem.com [evitachem.com]

- 8. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. 2-(Trifluoromethoxy)aniline | 1535-75-7 [chemicalbook.com]

- 11. 4-(Chlorodifluoromethoxy)aniline | RUO | Supplier [benchchem.com]

Safety and Handling of 4,5-Dimethyl-2-(trifluoromethoxy)aniline: A Technical Protocol for High-Potency Intermediates

Topic: Safety and Handling of 4,5-Dimethyl-2-(trifluoromethoxy)aniline Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Context

In the high-stakes environment of medicinal chemistry and agrochemical synthesis, 4,5-Dimethyl-2-(trifluoromethoxy)aniline represents a specialized building block. It combines the electron-donating properties of a xylidine core (3,4-dimethylaniline) with the unique physicochemical attributes of the trifluoromethoxy (-OCF₃) group.

While specific toxicological data for this exact isomer is often proprietary or sparse in public literature, its structural components dictate a "worst-case" safety profile . This guide synthesizes established hazards of fluorinated anilines and xylidines to create a robust handling protocol. The presence of the -OCF₃ group at the ortho position enhances lipophilicity (LogP), potentially accelerating dermal absorption compared to unsubstituted aniline, while the aniline moiety retains its potential for methemoglobinemia.

Key Chemical Identifiers (Predicted/Analogous):

-

Chemical Class: Fluorinated Aromatic Amine

-

Molecular Formula: C₉H₁₀F₃NO

-

Molecular Weight: ~205.18 g/mol

-

Physical State: Likely a low-melting solid or viscous oil (based on congeners like 2-(trifluoromethoxy)aniline).

Hazard Identification & Toxicology

Core Directive: Treat this compound as a Category 1 Acute Toxin until empirically proven otherwise.

The Mechanism of Toxicity (Methemoglobinemia)

Like its parent compound aniline, 4,5-Dimethyl-2-(trifluoromethoxy)aniline is presumed to undergo hepatic N-hydroxylation. The resulting N-hydroxylamine metabolite enters erythrocytes, oxidizing Ferrous iron (Fe²⁺) in hemoglobin to Ferric iron (Fe³⁺), creating methemoglobin. This molecule cannot bind oxygen, leading to functional anemia and tissue hypoxia.

Critical Warning: The -OCF₃ group increases lipid solubility, which may facilitate crossing the blood-brain barrier, potentially leading to central nervous system (CNS) effects (dizziness, ataxia) before cyanosis becomes visible.

GHS Classification (Derived)

Based on Structure-Activity Relationships (SAR) with 3,4-dimethylaniline and 2-(trifluoromethoxy)aniline:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat 3/4 | Toxic/Harmful if swallowed. |

| Acute Toxicity (Dermal) | Cat 1/2 | Fatal/Toxic in contact with skin. (High Permeability Risk) |

| Acute Toxicity (Inhal.) | Cat 3 | Toxic if inhaled. |

| Eye Damage/Irritation | Cat 1/2A | Causes serious eye damage/irritation.[1] |

| STOT - RE | Cat 2 | May cause damage to organs (Blood/Spleen) through prolonged exposure. |

| Carcinogenicity | Cat 2 | Suspected of causing cancer (Based on xylidine analogs). |

Visualizing the Toxicity Pathway

The following diagram illustrates the metabolic activation pathway that necessitates strict exposure controls.

Caption: Metabolic activation pathway of fluorinated anilines leading to methemoglobinemia.

Engineering Controls & Personal Protective Equipment (PPE)[6]

The "Zero-Contact" Standard

Due to the high lipophilicity of the trifluoromethoxy group, standard nitrile gloves are insufficient for prolonged handling. The compound can permeate thin nitrile (<0.11 mm) in minutes.

Hierarchy of Controls Workflow

Caption: Operational hierarchy for handling high-permeability fluorinated anilines.

Specific PPE Requirements

-

Hand Protection:

-

Primary: Silver Shield® (Laminate) or Viton® gloves are required for direct handling or spill cleanup.

-

Touch/Dexterity: Double-layer nitrile (minimum 5 mil each) is acceptable only for incidental splash protection during micro-scale (<50 mg) weighing, provided gloves are changed immediately upon contamination.

-

-

Respiratory Protection:

-

Use a full-face respirator with Organic Vapor/P100 (OV/HEPA) cartridges if handling outside a fume hood cannot be avoided (e.g., equipment maintenance).

-

-

Body Protection:

-

Tyvek® lab coat or chemically resistant apron. Exposed skin on wrists/neck must be covered.

-

Storage and Stability Protocols

Chemical Incompatibilities

-

Oxidizers: Incompatible with strong oxidizing agents (e.g., fuming nitric acid, peroxides). Reaction may be vigorous and generate toxic nitrogen oxide (NOx) gases.

-

Acids: Reacts with mineral acids to form salts. While salts are generally less volatile, they retain toxic potential.

Storage Conditions

-

Atmosphere: Store under inert gas (Argon or Nitrogen). Anilines are prone to oxidation (darkening) upon air exposure.

-

Temperature: Refrigeration (2–8°C) is recommended to retard degradation.

-

Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and cap corrosion.

Experimental Handling & Decontamination

Weighing and Transfer

-

Protocol: Never weigh this compound on an open bench. Use a localized balance enclosure or transfer inside a fume hood using a pre-tared vial.

-

Solubilization: Dissolve in solvent (e.g., DCM, DMSO) immediately after weighing to reduce dust/vapor hazard.

Decontamination & Cleaning Validation

Because the compound is colorless to pale yellow, visual inspection is unreliable.

-

Decon Solution: Use a solution of 10% HCl + 5% Surfactant (to protonate the amine, rendering it water-soluble and non-volatile) followed by an ethanol wipe.

-

Validation:

-

Method A (Colorimetric): Wipe surface with filter paper, then apply a drop of Ehrlich’s Reagent (p-dimethylaminobenzaldehyde). A yellow/orange stain indicates residual aniline.

-

Method B (Analytical): LC-MS swab test for critical equipment.

-

Emergency Response Protocols

Exposure Response

-

Skin Contact (CRITICAL):

-

IMMEDIATELY wipe off excess chemical with a dry cloth (do not spread it).

-

Wash with Polyethylene Glycol (PEG 300/400) or copious soap and water for 15 minutes. Note: Water alone is often ineffective for lipophilic fluoro-anilines.

-

Seek medical attention.[1][2][3] Alert ER to "Potential Aniline Toxicity/Methemoglobinemia."

-

-

Inhalation: Move to fresh air. Administer oxygen if breathing is labored.[2]

Medical Surveillance Note

Researchers frequently handling this compound should have a baseline G6PD (Glucose-6-Phosphate Dehydrogenase) deficiency test. G6PD-deficient individuals are at significantly higher risk for severe hemolysis if exposed to aniline derivatives.

Waste Disposal[7][9]

-

Classification: Hazardous Organic Waste (Halogenated).

-

Segregation: Do not mix with oxidizing waste streams (e.g., Chromic acid waste) to prevent fire/explosion.

-

Labeling: Clearly tag as "Toxic Fluorinated Amine."

References

-

PubChem. Aniline, 2-(trifluoromethoxy)- (Compound Summary). National Library of Medicine. Available at: [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: 3,4-Dimethylaniline. (Proxy for xylidine core toxicity). Available at: [Link]

-

National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Aniline. Available at: [Link]

- Kiese, M. (1966). The Biochemical Production of Ferrihemoglobin-Forming Derivatives from Aromatic Amines, and Mechanisms of Ferrihemoglobin Formation. Pharmacological Reviews.

Disclaimer: This guide is a technical resource for trained professionals. It does not replace the official Safety Data Sheet (SDS) provided by the specific chemical supplier.

Sources

Technical Guide: Handling & Safety Profile for 4,5-Dimethyl-2-(trifluoromethoxy)aniline

Topic: Material Safety Data Sheet (MSDS) for 4,5-Dimethyl-2-(trifluoromethoxy)aniline Content Type: In-Depth Technical Guide / Predictive Safety Profile Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Architecture

Status: Novel Chemical Entity (NCE) / Research Intermediate Role: Senior Application Scientist

In the context of medicinal chemistry and lead optimization, 4,5-Dimethyl-2-(trifluoromethoxy)aniline represents a strategic "hybrid" building block. It combines the steric bulk and electron-donating properties of the dimethyl-aniline core with the lipophilic, metabolically stable trifluoromethoxy (-OCF

Critical Note: As a specialized research intermediate, a standardized commercial MSDS is often unavailable. This guide provides a Predictive Safety Profile derived from Structure-Activity Relationship (SAR) analysis of the parent scaffold (aniline) and closest structural analogs (2-(trifluoromethoxy)aniline and 3,4-dimethylaniline).

Physicochemical Identification

| Property | Value (Predicted/Experimental) | Context |

| Chemical Name | 4,5-Dimethyl-2-(trifluoromethoxy)benzenamine | IUPAC Nomenclature |

| Molecular Formula | C | - |

| Molecular Weight | 205.18 g/mol | - |

| Physical State | Viscous Liquid or Low-Melting Solid | Mp predicted ~25-35°C based on OCF |

| LogP (Predicted) | ~3.1 - 3.4 | High lipophilicity due to -OCF |

| Boiling Point | ~210 - 220°C | Estimated at 760 mmHg. |

| Solubility | DMSO, Methanol, DCM | Insoluble in water. |

Hazard Architecture (GHS Classification)

The safety profile of this compound is dominated by the Aniline pharmacophore. Researchers must assume the compound acts as a Methemoglobinemia Inducer until proven otherwise.

Core Hazard Logic

The -OCF

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).

-

Skin/Eye Corrosion: Category 2 (Irritant).

-

Specific Target Organ Toxicity (STOT-RE): Category 2 (Blood/Spleen - Methemoglobinemia).

Visualizing the Hazard Cascade

The following diagram illustrates the biological mechanism of toxicity and the required barrier controls.

Figure 1: Hazard Cascade illustrating the critical pathway of aniline-induced toxicity and the specific engineering controls required to interrupt exposure.

Operational Protocols: Handling & Synthesis

Objective: Establish a self-validating workflow that prevents exposure and ensures chemical integrity.

Storage & Stability

-

Oxidation Sensitivity: Anilines darken upon oxidation. The electron-rich dimethyl ring makes this compound susceptible to air oxidation.

-

Protocol: Store under Argon or Nitrogen atmosphere.

-

Temperature: Refrigerate (2-8°C).

-

Container: Amber glass with Teflon-lined cap.

Synthesis Workflow (Retrosynthetic Context)

Understanding the synthesis helps anticipate impurities (e.g., unreacted fluorinated precursors).

Common Route:

-

Precursor: 1,2-Dimethyl-4-(trifluoromethoxy)benzene.

-

Nitration: Introduction of -NO

(Isomer separation required). -

Reduction: Hydrogenation (H

/Pd-C) or Fe/HCl to the aniline.

Handling Protocol (The "Red Zone" Method)

For novel anilines, use a "Red Zone" designation in the lab.

-

Preparation:

-

Don PPE: Safety glasses, lab coat, double nitrile gloves (0.11 mm min thickness).

-

Prepare a 10% bleach solution or Decon 90 for immediate decontamination of surfaces.

-

-

Transfer:

-

Weighing must occur inside the fume hood. Do not transport open vials across the lab.

-

Use a disposable spatula to prevent cross-contamination.

-

-

Quenching:

-

Treat all glassware with dilute HCl (to protonate the amine, rendering it non-volatile salt) before removing from the hood for washing.

-

Emergency Response Logic

Principle: Rapid intervention to reverse methemoglobinemia.

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact | Wash > 15 mins with soap/water. Do NOT use alcohol. | Alcohol increases vasodilation and dermal absorption of lipophilic anilines. |

| Inhalation | Move to fresh air. Administer Oxygen . | Counteract potential hypoxia from hemoglobin binding. |

| Ingestion | Do NOT induce vomiting. Transport to ER. | Risk of aspiration pneumonia; systemic toxicity requires IV intervention. |

| Medical Note | Suggest Methylene Blue therapy. | Methylene blue accelerates the reduction of MetHb back to Hemoglobin. |

Synthesis & Application Context

Why this molecule?

In drug discovery, the Trifluoromethoxy (-OCF

-

Conformation: The -OCF

group twists out of the plane of the benzene ring, creating a unique 3D shape that can improve selectivity for enzyme pockets (e.g., Kinase hinge regions). -

Metabolic Block: Placing the -OCF

at the ortho position (C2) blocks metabolic attack at that site, while the methyl groups at C4/C5 modulate the electronics of the amine.

Experimental Workflow Visualization

The following diagram details the logical flow from synthesis to waste disposal, ensuring a closed-loop safety system.

Figure 2: Operational workflow emphasizing the acidification step (Step 3) to neutralize volatility before disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7836, 2-(Trifluoromethoxy)aniline. Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier - Aniline and its derivatives: Toxicological summary. Retrieved from [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Context on OCF3 properties). Retrieved from [Link]

Sources

Biological activity of compounds with trifluoromethoxy groups.

The Trifluoromethoxy Motif ( ): A Physicochemical and Biological Masterkey

Executive Summary

In modern medicinal chemistry, the trifluoromethoxy group (

This guide details the biological activity, physicochemical rationale, and experimental validation of

Physicochemical Profiling: The "Super-Ether" Effect

To understand the biological activity of

Electronic and Lipophilic Comparison

The

Table 1: Comparative Physicochemical Parameters

| Property | Methoxy ( | Trifluoromethyl ( | Trifluoromethoxy ( | Biological Implication |

| Hammett | -0.27 (Donor) | 0.54 (EWG) | 0.35 (EWG) | Modulates pKa of nearby amines; deactivates aromatic rings against oxidation. |

| Hammett | 0.12 | 0.43 | 0.40 | Strong inductive withdrawal stabilizes metabolic soft spots. |

| Hansch | -0.02 | 0.88 | 1.04 | |

| Conformation | Planar ( | Rotates | Orthogonal ( | Creates unique 3D vectors for target binding pockets. |

The Orthogonal Conformation

A critical, often overlooked feature is the conformation. The

-

Mechanism: This twist is driven by the steric bulk of the fluorine atoms and the anomeric effect (hyperconjugation between the oxygen lone pair and the C-F antibonding orbital).

-

Impact: This "escape from flatland" allows

compounds to fit into hydrophobic pockets that planar molecules cannot access, enhancing selectivity.

Figure 1: Conformational shift from planar methoxy to orthogonal trifluoromethoxy, altering binding topology.

Biological Implications[1][2][3][4][5][6][7]

Metabolic Blockade

The primary biological advantage of

-

O-Dealkylation: Cytochrome P450 enzymes rapidly oxidize the C-H bonds in

, leading to formaldehyde release and phenol formation (rapid clearance). The C-F bond in -

Ring Oxidation: The electron-withdrawing nature of

deactivates the aromatic ring, protecting it from electrophilic attack by metabolic enzymes.

CNS Penetration (The Riluzole Effect)

For drugs targeting the Central Nervous System (CNS), the Blood-Brain Barrier (BBB) is the ultimate gatekeeper. The high lipophilicity (Hansch

Case Study: Riluzole (ALS Therapy)[8]

Riluzole (2-amino-6-trifluoromethoxybenzothiazole) is the quintessential example of the

-

Mechanism: Blocks voltage-gated sodium channels and inhibits glutamate release.[5][6]

-

Role of

:-

Potency: The lipophilic

group anchors the molecule into the hydrophobic binding site of the sodium channel. -

Pharmacokinetics: Without the fluorination, a simple methoxy analog would suffer rapid O-demethylation and poor CNS penetration, rendering the drug ineffective for a neurodegenerative disease.

-

Figure 2: The mechanistic contribution of the trifluoromethoxy group to Riluzole's efficacy in ALS.

Experimental Protocols

To validate the biological advantages of incorporating a

Protocol: Comparative Microsomal Stability

Objective: To quantify the metabolic stability improvement of

Materials:

-

Pooled Human Liver Microsomes (HLM).

-

NADPH regenerating system.

-

Test compounds: Analog A (

) and Analog B ( -

LC-MS/MS.

Step-by-Step Methodology:

-

Preparation: Prepare 10 mM stock solutions of Analog A and B in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

-

Incubation: Pre-incubate compounds with HLM (0.5 mg/mL protein) at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to initiate metabolism.

-

Sampling: Aliquot samples at

minutes. -

Quenching: Immediately add ice-cold acetonitrile containing an internal standard to stop the reaction.

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS monitoring parent ion depletion.

-

Calculation: Plot

vs. time. The slope

Success Metric: The

Protocol: LogD Lipophilicity Assay (Shake-Flask Method)

Objective: To confirm lipophilicity enhancement.

-

Phase Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.

-

Equilibration: Dissolve test compound in the octanol phase.

-

Partitioning: Mix equal volumes of octanol and PBS phases. Shake for 1 hour; centrifuge to separate phases.

-

Quantification: Measure concentration in both phases using HPLC-UV.

-

Calculation:

.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Journal of Medicinal Chemistry. (2025). Retrieved from 7

-

Riluzole: Mechanism of Action and Clinical Data. Wikipedia / DrugBank. Retrieved from 3

-

Physicochemical Properties of Fluorinated Groups. MDPI Molecules. (2025). Retrieved from 2

-

Analysis of Intermolecular Interactions of Fluorinated Ethers. PubMed. (2004). Retrieved from 8

-

Comparative Guide to Trifluoromethoxy vs. Methoxy Groups. BenchChem. Retrieved from 9[9]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Riluzole - Wikipedia [en.wikipedia.org]

- 4. als-mnd.org [als-mnd.org]

- 5. What is the mechanism of Riluzole? [synapse.patsnap.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of the intermolecular interactions between CH3OCH3, CF3OCH3, CF3OCF3, and CH2F2, CHF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes & Synthetic Protocols: 4,5-Dimethyl-2-(trifluoromethoxy)aniline

Document ID: AN-2026-03-DMTA

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthetic utility of 4,5-Dimethyl-2-(trifluoromethoxy)aniline. This aniline derivative is a valuable building block, combining the electronically unique properties of the trifluoromethoxy (OCF₃) group with a substituted aromatic core. The OCF₃ group is a critical substituent in modern medicinal chemistry, known for its ability to enhance metabolic stability, increase lipophilicity, and modulate pKa, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide details key physicochemical properties, safety and handling procedures, and robust, step-by-step synthetic protocols for its application in constructing more complex molecular architectures.

Compound Profile and Physicochemical Properties

4,5-Dimethyl-2-(trifluoromethoxy)aniline serves as a versatile intermediate. The electron-donating methyl groups and the strongly electron-withdrawing trifluoromethoxy group create a unique electronic environment on the aniline ring, influencing its reactivity in subsequent chemical transformations.

Table 1: Physicochemical and Spectroscopic Data Summary

| Property | Value / Description |

| Molecular Formula | C₉H₁₀F₃NO |

| Molecular Weight | 205.18 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| ¹H NMR (Predicted) | Aromatic protons (2H, singlets or narrow doublets), NH₂ protons (2H, broad singlet), Methyl protons (6H, two distinct singlets). |

| ¹³C NMR (Predicted) | Aromatic carbons (6 signals), Methyl carbons (2 signals), CF₃ carbon (quartet due to ¹JCF coupling). |

| ¹⁹F NMR (Predicted) | A single resonance around -58 to -60 ppm (relative to CFCl₃), characteristic of the OCF₃ group. |

| Key IR Peaks (cm⁻¹) | N-H stretching (3300-3500), C-H stretching (2850-3000), C=C aromatic stretching (1500-1600), C-O-C stretching (~1250), C-F stretching (1100-1200). |

Safety, Handling, and Storage

As with all aniline derivatives, 4,5-Dimethyl-2-(trifluoromethoxy)aniline should be handled with care, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.[2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[3][4] All handling should be performed in a well-ventilated chemical fume hood.[2][5]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[6]

-

Ingestion: Rinse mouth and seek immediate medical attention. Do not induce vomiting.[3]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

Synthetic Protocols and Applications

The primary utility of this aniline lies in the reactivity of its amino group and its potential for further functionalization of the aromatic ring. The following protocols are foundational for its use as a synthetic intermediate.

Protocol 1: Diazotization and Sandmeyer-Type Reactions

The conversion of the primary amino group to a diazonium salt is a cornerstone of aniline chemistry, enabling its replacement with a wide variety of substituents. The diazonium intermediate is highly versatile but must be prepared and used in situ at low temperatures due to its instability.

Experimental Protocol: Conversion to 4,5-Dimethyl-2-(trifluoromethoxy)bromobenzene

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 4,5-Dimethyl-2-(trifluoromethoxy)aniline (1.0 eq.) in a 3M solution of hydrobromic acid (HBr, 3.0 eq.).

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The aniline salt may precipitate, which is expected.

-

Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension, ensuring the internal temperature does not exceed 5 °C. The reaction mixture should turn from a slurry to a clear solution, indicating the formation of the diazonium salt. Stir for an additional 20 minutes at 0-5 °C.

-

Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq.) in 48% HBr (2.0 eq.) at room temperature. Cool this solution to 0 °C.

-

Coupling: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will occur.

-

Work-up: After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature and stir for 1-2 hours. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with 1M NaOH, then with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Caption: Workflow for the Sandmeyer reaction of the title aniline.

Protocol 2: Synthesis of Amides and Sulfonamides

Acylation of the amino group is a fundamental transformation used to generate amide and sulfonamide moieties, which are prevalent in pharmaceuticals due to their chemical stability and ability to act as hydrogen bond donors and acceptors.

Experimental Protocol: Synthesis of a Benzamide Derivative

-

Reaction Setup: Dissolve 4,5-Dimethyl-2-(trifluoromethoxy)aniline (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq.) or pyridine (1.5 eq.), to the solution and stir.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq.) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers sequentially with 1M HCl, water, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude amide can be purified by recrystallization or flash column chromatography.

Caption: General workflow for amide and sulfonamide synthesis.

Protocol 3: Synthesis of Heterocyclic Scaffolds

Aniline derivatives are critical starting materials for building a vast array of nitrogen-containing heterocycles. For instance, the Paal-Knorr pyrrole synthesis allows for the construction of N-aryl pyrroles from anilines and 1,4-dicarbonyl compounds.

Experimental Protocol: Paal-Knorr Pyrrole Synthesis

-

Reaction Setup: In a round-bottom flask, combine 4,5-Dimethyl-2-(trifluoromethoxy)aniline (1.0 eq.) and a 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1.1 eq.) in a suitable solvent such as acetic acid or toluene.[7]

-

Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to reflux (typically 80-120 °C) for 4-12 hours.[7]

-

Reaction Monitoring: Monitor the reaction for the disappearance of the starting aniline by TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.[7] A solid product may precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with water. If the product is an oil, extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Purification: Dry the collected solid or the concentrated organic extract. The crude pyrrole derivative can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.

Caption: Paal-Knorr synthesis of an N-aryl pyrrole.

References

- TCI AMERICA. (2018, July 6). Safety Data Sheet: 4-(Trifluoromethoxy)aniline.

- Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: 3-(Trifluoromethoxy)aniline.

- Fisher Scientific. (2025, December 25). Safety Data Sheet: 5-Fluoro-2-(trifluoromethoxy)aniline.

- CymitQuimica. (2026, February 20). Safety Data Sheet: 2,6-Dimethyl-4-(trifluoromethyl)aniline.

- TCI Chemicals. (2023, April 3). Safety Data Sheet: N,N-Dimethyl-2-(trifluoromethyl)aniline.

-

Feng, J., & Li, Z. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53789. Available at: [Link]

-

Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. (2010, February 23). OSTI.GOV. Available at: [Link]

-